N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a sulfamoylphenyl group and a tetrahydrobenzothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions
Industrial Production Methods
Industrial production methods for this compound often involve the use of eco-friendly and green synthesis techniques. For instance, a green synthesis method using ethanol at room temperature has been reported to yield high purity products . This approach not only reduces the environmental impact but also enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium thiocyanate, acyl chlorides, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions, such as refluxing in ethanol or using mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton, a reaction that is fundamental to many physiological processes . By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and benzothiophene-based molecules, such as:
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: Known for its potential as a cyclin-dependent kinase inhibitor.
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: Studied for its potential as an inhibitor of SARS-CoV-2 proteases.
Uniqueness
What sets N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its unique combination of a sulfamoylphenyl group and a tetrahydrobenzothiophene moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c16-22(19,20)11-7-5-10(6-8-11)17-15(18)13-9-21-14-4-2-1-3-12(13)14/h5-9H,1-4H2,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGAYYGJZXNFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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